Cas no 899952-08-0 (3-chloro-N-(4-oxo-3,4-dihydrophthalazin-1-yl)methylpropanamide)

3-Chloro-N-(4-oxo-3,4-dihydrophthalazin-1-yl)methylpropanamide is a specialized organic compound featuring a chloroalkylamide moiety linked to a phthalazinone scaffold. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both electrophilic (chloro) and nucleophilic (amide, phthalazinone) sites allows for versatile functionalization, enabling applications in heterocyclic chemistry and drug development. Its well-defined crystalline form ensures consistent purity and stability, facilitating precise synthetic workflows. The compound’s balanced lipophilicity and hydrogen-bonding capacity further enhance its utility in designing bioactive molecules. Suitable for controlled reactions, it is commonly employed in research settings requiring high regioselectivity.
3-chloro-N-(4-oxo-3,4-dihydrophthalazin-1-yl)methylpropanamide structure
899952-08-0 structure
Product name:3-chloro-N-(4-oxo-3,4-dihydrophthalazin-1-yl)methylpropanamide
CAS No:899952-08-0
MF:C12H12ClN3O2
MW:265.695581436157
CID:5488770

3-chloro-N-(4-oxo-3,4-dihydrophthalazin-1-yl)methylpropanamide Chemical and Physical Properties

Names and Identifiers

    • Propanamide, 3-chloro-N-[(3,4-dihydro-4-oxo-1-phthalazinyl)methyl]-
    • 3-chloro-N-(4-oxo-3,4-dihydrophthalazin-1-yl)methylpropanamide
    • Inchi: 1S/C12H12ClN3O2/c13-6-5-11(17)14-7-10-8-3-1-2-4-9(8)12(18)16-15-10/h1-4H,5-7H2,(H,14,17)(H,16,18)
    • InChI Key: TVHWNESCIDHJDT-UHFFFAOYSA-N
    • SMILES: C(NCC1C2=C(C=CC=C2)C(=O)NN=1)(=O)CCCl

3-chloro-N-(4-oxo-3,4-dihydrophthalazin-1-yl)methylpropanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2758-0027-2μmol
3-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]propanamide
899952-08-0 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2758-0027-5μmol
3-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]propanamide
899952-08-0 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2758-0027-10μmol
3-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]propanamide
899952-08-0 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2758-0027-20μmol
3-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]propanamide
899952-08-0 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2758-0027-25mg
3-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]propanamide
899952-08-0 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2758-0027-75mg
3-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]propanamide
899952-08-0 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2758-0027-5mg
3-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]propanamide
899952-08-0 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2758-0027-10mg
3-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]propanamide
899952-08-0 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2758-0027-15mg
3-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]propanamide
899952-08-0 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2758-0027-20mg
3-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]propanamide
899952-08-0 90%+
20mg
$99.0 2023-05-16

Additional information on 3-chloro-N-(4-oxo-3,4-dihydrophthalazin-1-yl)methylpropanamide

Comprehensive Overview of 3-chloro-N-(4-oxo-3,4-dihydrophthalazin-1-yl)methylpropanamide (CAS No. 899952-08-0)

3-chloro-N-(4-oxo-3,4-dihydrophthalazin-1-yl)methylpropanamide (CAS No. 899952-08-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique phthalazine core and propanamide side chain, is often explored for its potential applications in drug discovery and development. Researchers are particularly interested in its molecular interactions and binding affinities, which make it a candidate for studying enzyme inhibition and signal transduction pathways.

The structural complexity of 3-chloro-N-(4-oxo-3,4-dihydrophthalazin-1-yl)methylpropanamide includes a chloro substituent, which enhances its reactivity and potential as a building block for more complex molecules. Its CAS No. 899952-08-0 serves as a unique identifier in chemical databases, ensuring accurate referencing in academic and industrial settings. Recent studies have highlighted its role in modulating specific biological targets, aligning with the growing demand for small-molecule therapeutics and precision medicine.

In the context of current trends, this compound intersects with popular search queries such as "phthalazine derivatives in drug design" and "propanamide-based bioactive molecules." These topics reflect the broader interest in structure-activity relationships (SAR) and computational chemistry tools for optimizing lead compounds. Additionally, the rise of AI-driven drug discovery has spurred discussions about how compounds like 3-chloro-N-(4-oxo-3,4-dihydrophthalazin-1-yl)methylpropanamide can be screened virtually to accelerate research timelines.

From a synthetic chemistry perspective, the preparation of 899952-08-0 involves multi-step organic reactions, often requiring protective group strategies and catalytic optimization. Its chloro functionality offers a handle for further derivatization, making it a versatile intermediate in medicinal chemistry. Researchers frequently search for "efficient synthesis of phthalazinone derivatives" or "amide coupling techniques," underscoring the practical challenges and innovations associated with such compounds.

Beyond its chemical properties, 3-chloro-N-(4-oxo-3,4-dihydrophthalazin-1-yl)methylpropanamide is also relevant to discussions on green chemistry and sustainable synthesis. As the pharmaceutical industry shifts toward eco-friendly practices, optimizing the production of this compound with minimal waste and energy consumption aligns with global sustainability goals. Searches for "biodegradable reagents in organic synthesis" or "solvent-free reactions" often overlap with these themes.

In summary, CAS No. 899952-08-0 represents a compelling case study in modern chemical research, bridging gaps between molecular design, biological activity, and industrial applicability. Its integration into cutting-edge topics like machine learning for compound screening and green synthetic routes ensures its continued relevance in both academic and commercial spheres.

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